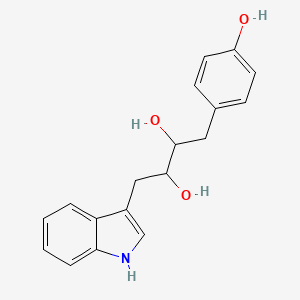
Diolmycin A1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diolmycin A1 is a complex organic compound characterized by the presence of an indole ring and a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diolmycin A1 typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with hydroxyphenyl compounds under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Diolmycin A1 can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Acid or base catalysts may be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated derivatives.
Aplicaciones Científicas De Investigación
Biological Applications
1. Anticoccidial Activity
Diolmycin A1 has been identified as a potent anticoccidial agent, effective against various strains of Eimeria, which are protozoan parasites responsible for coccidiosis in livestock . The compound's efficacy in controlling these infections makes it a valuable candidate for veterinary medicine.
2. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has been tested in vitro for its ability to inhibit bacterial growth, making it a potential candidate for developing new antibiotics .
3. Cytotoxic Effects
Studies have shown that this compound possesses cytotoxic properties against certain cancer cell lines. It has been evaluated for its potential use in cancer therapy, particularly against tumors that are resistant to conventional treatments .
Industrial Applications
1. Chemical Synthesis
this compound serves as a valuable building block in organic synthesis. Its unique structure allows it to be used as a precursor for synthesizing more complex molecules, which can be applied in various fields including pharmaceuticals and materials science .
2. Agricultural Use
Due to its efficacy as an anticoccidial agent, this compound can be utilized in animal husbandry to improve livestock health and productivity. This application is particularly significant in poultry farming where coccidiosis is prevalent .
Case Studies
Mecanismo De Acción
The mechanism of action of Diolmycin A1 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Indolyl)-4-phenyl-2,3-butanediol
- 1-(3-Indolyl)-4-(4-methoxyphenyl)-2,3-butanediol
Uniqueness
Diolmycin A1 is unique due to the presence of both an indole ring and a hydroxyphenyl group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
150408-69-8 |
|---|---|
Fórmula molecular |
C3H4N2OSe |
Peso molecular |
0 |
Sinónimos |
diolmycin A1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















